Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structural features, including the oxetane ring and the triazole moiety, which contribute to its potential applications in various fields such as pharmaceuticals and materials science.
The compound can be sourced from several chemical suppliers and research institutions. It is primarily used for research purposes and is not typically available for general commercial use. The specific Chemical Abstracts Service (CAS) number for this compound is 1710302-05-8, which aids in its identification within chemical databases.
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate falls under the category of organic compounds, specifically classified as a triazole derivative. Its structure features both ester and carboxylic acid functionalities, making it a versatile molecule for chemical reactions.
The synthesis of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate can be achieved through various methods involving the coupling of oxetane derivatives with triazole precursors. One common approach includes:
The reaction conditions typically include moderate temperatures (around 50-70°C) and solvent systems that facilitate the solubility of reactants. The use of catalysts such as copper(I) salts may enhance the efficiency of the triazole formation.
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate can participate in various chemical reactions due to its functional groups:
The stability of the compound under different pH conditions and temperatures is crucial for determining its reactivity in synthetic pathways.
The mechanism of action for methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological targets through the triazole ring. Triazoles are known to inhibit certain enzymes and disrupt metabolic pathways in microorganisms and cancer cells.
Research indicates that compounds containing triazole rings can exhibit antifungal and anticancer activities due to their ability to interfere with enzyme functions critical for cell survival.
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is typically a solid at room temperature with a melting point that has yet to be precisely determined.
Key chemical properties include:
Relevant data regarding its reactivity profile should be assessed through experimental studies to ensure safe handling and application.
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate has potential applications in:
Research continues to explore its efficacy in various therapeutic areas, particularly in developing new antifungal agents or anticancer therapies.
The molecular architecture of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS: 1707393-35-8, C₇H₉N₃O₃) exemplifies rational bioisosteric replacement in lead optimization. The 1,2,3-triazole-4-carboxylate moiety serves as a carboxylic acid bioisostere while maintaining hydrogen-bond acceptor capacity through its annular nitrogens and ester carbonyl [8]. This motif demonstrates superior metabolic stability compared to carboxylic acids, mitigating glucuronidation pathways. Concurrently, the oxetan-3-yl group at N1 provides three-dimensional saturation—a property quantified by its [%sp³ character] of 42.9%—which disrupts planarity to improve solubility and reduce plasma protein binding [7].
Critical physicochemical enhancements conferred by this hybridization include:
Table 1: Comparative Physicochemical Properties of Hybrid vs. Components
Parameter | 1,2,3-Triazole-4-carboxylate | Oxetane | Hybrid Compound |
---|---|---|---|
Molecular weight (g/mol) | 127.10 (methyl ester) [8] | 72.06 | 183.16 [3] |
Calculated LogP | -0.34 | -0.31 | -0.17 [3] |
TPSA (Ų) | 58.7 | 25.5 | 65.6 [3] |
H-bond acceptors | 4 | 1 | 5 [3] |
sp³ character (%) | 0 | 100 | 42.9 |
The spatial orientation between motifs enables vectorial engagement with biological targets: the triazole’s dipole moment (∼5 Debye) facilitates π-stacking and cation-π interactions, while the oxetane’s pseudo-equatorial conformation projects substituents into complementary binding pockets. This geometric advantage is exploited in antimicrobial and anticancer hybrids where the triazole-oxetane linker enables simultaneous engagement with hydrophobic and polar enzyme subsites [5] [6].
The synthetic evolution of triazole-oxetane hybrids parallels two transformative developments: CuAAC click chemistry (2002) and oxetane functionalization protocols (post-2006). The former revolutionized triazole access through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), delivering 1,4-disubstituted triazoles with exceptional regioselectivity (>98%) under ambient conditions [5] [6]. This methodology enabled the efficient conjugation of azido-oxetanes with alkynyl carboxylates—precisely the route employed for methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate synthesis [3] [10].
Concurrently, advances in oxetane chemistry addressed prior synthetic limitations:
Table 2: Evolution of Key Synthetic Methods for Hybrid Components
Synthetic Method | Key Innovation | Application to Hybrid | Yield/Regioselectivity |
---|---|---|---|
Huisgen 1,3-dipolar cycloaddition (1960) | Thermal azide-alkyne cycloaddition | Non-regioselective triazole formation | 1:1 1,4-/1,5-regioisomers |
CuAAC (2002) | Cu(I) catalysis for regiocontrol | 1,4-Disubstituted triazole core | >95% regioselectivity [10] |
RuAAC (2005) | Ru(II) catalysis for 1,5-isomers | Not applicable | >90% 1,5-selectivity |
Oxetane-3-one reduction | NaBH₄-mediated access to 3-substituted oxetanols | Oxetan-3-ylamine precursors | 60-85% [7] |
Azido-oxetane synthesis | SN₂ displacement of 3-bromomethyloxetane | Direct triazole precursor | 70-90% [3] |
The clinical validation of both motifs is significant: 1,2,3-triazoles feature in >20 FDA-approved drugs (e.g., cephalosporin-class antibiotics), while oxetanes appear in seven clinical candidates as of 2023, including ziresovir (RSV fusion inhibitor, Phase III) and fenebrutinib (BTK inhibitor for MS, Phase III) [7]. The strategic incorporation of oxetanes specifically targets pharmacokinetic optimization—reducing clearance by 30-60% in preclinical models versus non-oxetane analogs through attenuated basicity and metabolic shielding.
Despite methodological advances, significant challenges persist in the precision synthesis of triazole-oxetane hybrids:
Current methods favor 3-substituted oxetanes due to steric accessibility, but 2-substituted variants exhibit superior metabolic stability yet remain synthetically elusive. The electron-donating nature of 2-alkoxy substituents induces ring instability, complicating their incorporation into hybrid systems [7]. Additionally, N2 vs. N1 triazole alkylation in oxetane conjugation lacks selectivity—especially with 3-bromomethyloxetane where competitive over-alkylation yields bis-triazoles (∼15-30% byproducts) [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0